molecular formula C16H18N2O5 B2892697 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid CAS No. 1046796-79-5

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2892697
CAS No.: 1046796-79-5
M. Wt: 318.329
InChI Key: VHNOYTKZQSLVBB-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxyphenyl group, and a butanoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, which is then reduced to yield the furan-2-ylmethylamine. This intermediate is then reacted with 3-methoxyaniline and a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Furan-2-ylmethyl)amino)-N-(3-methoxyphenyl)acetamide
  • N-(Furan-2-ylmethyl)-2-((3-methoxyphenyl)amino)propanamide

Uniqueness

Compared to similar compounds, 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-(3-methoxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-12-5-2-4-11(8-12)18-15(19)9-14(16(20)21)17-10-13-6-3-7-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNOYTKZQSLVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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